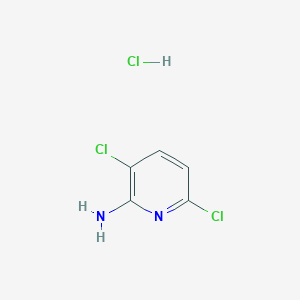

3,6-Dichloropyridin-2-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,6-dichloropyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2.ClH/c6-3-1-2-4(7)9-5(3)8;/h1-2H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYKSGDZCGORMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228150-82-9 | |

| Record name | 3,6-dichloropyridin-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of 3,6 Dichloropyridin 2 Amine Hydrochloride

Strategic Approaches to the 3,6-Dichloropyridin-2-amine Core Synthesis

The creation of the 3,6-Dichloropyridin-2-amine core is primarily achieved through two main synthetic routes: the amination of halogenated pyridines and the reduction of hydrazino-pyridines.

Amination Reactions of Halogenated Pyridine (B92270) Precursors

Amination reactions involving halogenated pyridine precursors are a common method for introducing an amine group to the pyridine ring. This can be accomplished through direct nucleophilic substitution or via the reduction of an intermediate.

Direct nucleophilic substitution is a straightforward approach for the synthesis of aminopyridines.

Ammonolysis involves the reaction of a halogenated pyridine with ammonia (B1221849). A method for synthesizing 3,6-dichloro-2-aminopyridine uses 3,6-dichloro-2-pyridinecarboxylic acid as the starting material. This undergoes an acylation reaction to produce an amide intermediate, which then yields the final product through Hofmann degradation. google.com This process is noted for its high yield and good product quality. google.com

Amination can also be achieved using various amines. For instance, the reaction of heteroaryl chlorides with amines in water in the presence of potassium fluoride (B91410) can result in N-arylation. However, this reaction is less effective with pyridines unless an additional electron-withdrawing group is present. researchgate.net

The conditions of the amination reaction significantly impact the regioselectivity and yield of the product. The choice of solvent, base, and ligand/copper ratio in copper-catalyzed coupling reactions has been investigated. researchgate.net For the synthesis of 3,6-dichloro-2-aminopyridine via Hofmann degradation of an amide intermediate, the process boasts low energy consumption and high intrinsic safety. google.com

Interactive Table: Synthesis of 3,6-dichloro-2-aminopyridine

| Starting Material | Reaction Steps | Key Advantages |

| 3,6-dichloro-2-pyridinecarboxylic acid | Acylation, Hofmann degradation | High yield, good product quality, low energy consumption |

An alternative to direct amination is the reduction of a hydrazino-pyridine intermediate.

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. The hydrogenation of substituted pyridines can be achieved using catalysts like platinum oxide (PtO2) in glacial acetic acid under hydrogen pressure. researchgate.netasianpubs.org Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are also common catalysts for such reactions. google.com The choice of catalyst can greatly influence the selectivity and reaction rate. google.com For instance, a mixed catalyst system of palladium/carbon and platinum/carbon has been shown to improve both. google.com

The synthesis of 2-hydrazinylpyridine derivatives can be achieved by reacting a pyridine halide with hydrazine (B178648) hydrate. google.com The resulting hydrazino-pyridine can then be reduced to the corresponding aminopyridine.

Interactive Table: Catalytic Hydrogenation of Pyridine Derivatives

| Catalyst | Substrate | Conditions | Outcome |

| PtO2 | Substituted Pyridines | Glacial acetic acid, 50-70 bar H2 | Piperidine derivatives |

| Pd/C or Pt/C | Pyridine Halide | Mixed catalyst system | Improved selectivity and reaction rate |

Reduction of Hydrazino-Pyridines

Alternative Reductive Pathways (e.g., with sodium borohydride)

The reductive amination of carbonyl compounds is a cornerstone of amine synthesis. While various reducing agents are employed, sodium borohydride (B1222165) (NaBH₄) offers a versatile and widely used option. organic-chemistry.orgcommonorganicchemistry.com Its reactivity can be modulated by the choice of solvent and additives. For instance, in methanol, NaBH₄ can rapidly reduce imines formed from aldehydes, often without the need for dehydrating agents. harvard.edu This makes it a practical choice for one-pot reductive amination procedures.

The efficiency of sodium borohydride reductions can be significantly influenced by the solvent system. organic-chemistry.org For example, 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to accelerate the reductive alkylation of primary and secondary amines with NaBH₄, often eliminating the need for a catalyst. organic-chemistry.org This solvent's properties, including high polarity and low nucleophilicity, contribute to enhanced reaction rates. organic-chemistry.org

It is important to note that sodium borohydride is also capable of reducing aldehydes and ketones. commonorganicchemistry.com Therefore, in reductive amination reactions, the timing of its addition is crucial. Typically, the carbonyl compound and the amine are allowed to react to form the imine or enamine intermediate before the introduction of NaBH₄ to prevent the undesired reduction of the starting carbonyl. commonorganicchemistry.com

The following table summarizes the effect of different solvents on the yield of reductive amination of benzaldehyde (B42025) with morpholine (B109124) using sodium borohydride.

| Solvent | Time (min) | Yield (%) |

|---|---|---|

| TFE | 10 | 96 |

| MeOH | 60 | 70 |

| EtOH | 60 | 65 |

| H₂O | 180 | 25 |

| CH₃CN | 180 | Trace |

| THF | 180 | Trace |

| DCM | 180 | Trace |

Transition Metal-Free Amination of Aryl Halides

While transition metal-catalyzed reactions are prevalent in C-N bond formation, there is a growing interest in developing metal-free alternatives to circumvent issues of cost, toxicity, and catalyst contamination of products. nih.govresearchgate.net These methods often rely on promoting nucleophilic aromatic substitution (SNAr) reactions or employing unique activation strategies. nih.govresearchgate.net

Mechanistic Investigations and Reaction Optimization (e.g., use of KN(SiMe₃)₂ as base)

In the realm of transition-metal-free amination, the choice of base is critical. Strong, non-nucleophilic bases are often required to deprotonate the amine nucleophile and facilitate the reaction. Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) is one such base that has found utility in these transformations.

Mechanistic studies suggest that these reactions can proceed through a variety of pathways, including a radical-nucleophilic substitution (SRN1) mechanism. nih.gov This pathway involves the generation of solvated electrons, which can activate aryl halides to form radical anions, initiating a chain reaction that ultimately leads to the aminated product. nih.gov

Reaction optimization is a key aspect of developing efficient metal-free amination protocols. Factors such as the choice of solvent, temperature, and base concentration can significantly impact the reaction outcome. For instance, in base-promoted selective amination of polyhalogenated pyridines, sodium tert-butoxide (NaOtBu) has been identified as a highly effective base, particularly when used in conjunction with water as the solvent. acs.org This system has demonstrated high selectivity for the 2-position of the pyridine ring. acs.org

Solvent Effects and Stereochemical Control in Metal-Free Processes

Solvents can play a profound role in the outcome of transition metal-free amination reactions. acs.org In some cases, solvent-free conditions, often assisted by microwave irradiation, have proven to be highly effective and environmentally friendly, offering high yields in short reaction times. researchgate.net Water has also emerged as a beneficial solvent, promoting the amination of polyhalogenated pyridines under base-promoted conditions. acs.org The use of water as a solvent is particularly advantageous from an environmental and economic perspective. acs.org

The table below illustrates the impact of different solvents on the yield of the amination of 2,6-dichloropyridine (B45657) with N,N-dimethylformamide (DMF) as the amine source, promoted by NaOtBu. acs.org

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 140 | 6 | 65 |

| Dioxane | 140 | 6 | 45 |

| Toluene | 140 | 6 | 35 |

| H₂O | 100 | 12 | 99 |

| DCM | 100 | 6 | 0 |

Functional Group Interconversions on Pyridine Rings Leading to Amines

Another synthetic avenue to aminopyridines involves the manipulation of existing functional groups on the pyridine ring. These interconversions can include decarboxylation of pyridinecarboxylic acids and various rearrangement reactions.

Decarboxylation Strategies of Aminopicolinic and Aminonicotinic Acids

The decarboxylation of pyridinecarboxylic acids, such as aminopicolinic and aminonicotinic acids, can be a viable route to obtaining the corresponding aminopyridines. The mechanism of decarboxylation can vary depending on the substitution pattern of the pyridine ring and the reaction conditions. cdnsciencepub.comresearchgate.net

For many 3-substituted picolinic acids, the decarboxylation is believed to proceed through the Hammick mechanism. cdnsciencepub.com However, for 3-amino- and 3-hydroxypicolinic acids, the mechanism appears to be more complex, potentially involving initial protonation at low acidity and an ylide mechanism at higher acidities. cdnsciencepub.comresearchgate.net The presence of both electron-withdrawing and electron-releasing substituents at the 3-position has been observed to accelerate the decarboxylation of picolinic acids. cdnsciencepub.com

Water can play a critical role in the decarboxylation of picolinate (B1231196) anions, potentially by forming a hydrogen-bonded bridge that facilitates the reaction. cdnsciencepub.com

Rearrangement Reactions (e.g., Beckman Rearrangement)

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction can be applied to the synthesis of aminopyridines by using an appropriate ketoxime precursor derived from a pyridine ketone. The rearrangement is typically catalyzed by an acid, such as sulfuric acid or polyphosphoric acid, which protonates the hydroxyl group of the oxime, converting it into a good leaving group. wikipedia.orgbyjus.commasterorganicchemistry.com

The key step of the Beckmann rearrangement involves the migration of the alkyl or aryl group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org This is followed by the attack of water on the resulting carbocation, which, after tautomerization, yields the final amide product. byjus.commasterorganicchemistry.com When applied to cyclic oximes, the Beckmann rearrangement results in the formation of a lactam. wikipedia.org

A variety of reagents can be used to promote the Beckmann rearrangement, including tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org The choice of reagent and reaction conditions can be crucial to favor the rearrangement over competing side reactions, such as the Beckmann fragmentation. wikipedia.org

Direct Amination of Pyridine Derivatives (e.g., Chichibabin Reaction)

The Chichibabin reaction is a well-established method for the direct amination of pyridine and its derivatives. scientificupdate.comslideshare.net This reaction typically involves the treatment of a pyridine compound with sodium amide (NaNH₂) in a suitable solvent, such as liquid ammonia or an inert hydrocarbon like xylene, to introduce an amino group at the 2-position. wikipedia.orgyoutube.com The mechanism is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring. scientificupdate.comwikipedia.org This is followed by the elimination of a hydride ion (H⁻), which then reacts with another molecule of the amine source to produce hydrogen gas, driving the reaction forward. wikipedia.org

While the classical Chichibabin reaction is effective for many pyridine derivatives, its application to dichlorinated pyridines for the synthesis of compounds like 3,6-Dichloropyridin-2-amine requires careful consideration of the substrate's reactivity and potential side reactions. The presence of chlorine atoms on the pyridine ring can influence the regioselectivity and efficiency of the amination process.

Recent advancements have explored modifications to the traditional Chichibabin reaction conditions to improve yields and applicability. For instance, a composite of sodium hydride (NaH) and an iodide salt has been shown to mediate the Chichibabin amination under milder conditions, providing an efficient route to various 2-aminopyridines. ntu.edu.sg

It is important to note that direct amination of 2,5-dichloropyridine (B42133) would be necessary to produce 3,6-Dichloropyridin-2-amine. However, alternative synthetic routes are often employed, such as starting with a pre-aminated pyridine and subsequently performing chlorination, or utilizing a different precursor altogether. For example, 2-amino-6-chloropyridine (B103851) can be synthesized from 2,6-dichloropyridine. psu.edu Another approach involves the synthesis of 2-amino-3,5-dichloropyridine (B145740) from 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide. google.com A patented method describes the synthesis of 3,6-dichloro-2-aminopyridine from 3,6-dichloro-2-pyridinecarboxylic acid via an acylation reaction followed by Hofmann degradation. google.com

Synthesis of 3,6-Dichloropyridin-2-amine Precursors and Advanced Intermediates

The successful synthesis of 3,6-Dichloropyridin-2-amine hydrochloride is highly dependent on the efficient preparation of its key precursors and intermediates. This section details the synthesis of essential dichloropyridine starting materials and the strategic approaches to regioselective chlorination of the pyridine ring.

A crucial precursor for the synthesis of the target compound is a suitably substituted dichloropyridine. 2,5-Dichloropyridine is a key intermediate that can be synthesized through various routes. guidechem.com Traditional methods often start from 2-chloropyridine, 2-aminopyridine (B139424), or 2,3,6-trichloropyridine. guidechem.comgoogle.com However, these methods can suffer from drawbacks such as multiple steps, long reaction times, and the use of hazardous reagents like chlorine gas. guidechem.comgoogle.com

An improved method for preparing 2,5-dichloropyridine involves starting from maleic diester and nitromethane. google.com The process includes condensation, hydrogenation cyclization, and subsequent chlorination. google.com Chlorination of the resulting 2,5-dihydroxypyridine (B106003) intermediate can be achieved with high yield and purity using reagents like phosphorus oxychloride or a combination of thionyl chloride and phosphorus pentachloride. guidechem.comgoogle.com

Another synthetic approach to a dichloropyridine intermediate involves the cross-coupling reaction of 2,5-dichloropyridine with arylboronic acids. sigmaaldrich.com Additionally, 2,5-dichloropyridine has been utilized in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters. sigmaaldrich.com

For the synthesis of other dichlorinated pyridine derivatives, such as 2,6-dichloropyridine, a common starting material is 2-amino-6-chloropyridine. psu.edu The synthesis of 4-amino-2,6-dichloropyridine (B16260) has also been developed. researchgate.net

| Starting Material | Reagents | Product | Key Advantages |

|---|---|---|---|

| Maleic diester | Nitromethane, Hydrogenation catalyst, Chlorinating agent (e.g., POCl₃) | 2,5-Dichloropyridine | High yield and purity. google.com |

| 2,5-Dihydroxypyridine | Phosphorus oxychloride or Thionyl chloride/Phosphorus pentachloride | 2,5-Dichloropyridine | High yield (90.5-94.3%) and purity (>99.5%). google.com |

| 2-Chloropyridine | Alkoxylation, Gaseous chlorine, Vielsmeyer-Haack reagent | Isomer-free 2,5-Dichloropyridine | Yields up to 100% purity after crystallization. google.com |

Achieving regioselective chlorination of the pyridine ring is critical for synthesizing specifically substituted dichloropyridines. The inherent low reactivity of the pyridine ring towards electrophilic substitution often necessitates the use of pyridine N-oxides, which activate the ring for substitution, primarily at the 2- and 4-positions. researchgate.net

A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been developed, providing a practical route to 2-halo-substituted pyridines. acs.org This method utilizes a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as 2,6-lutidine in a solvent like dichloromethane (B109758) at mild conditions (0 °C). acs.org This approach offers excellent regioselectivity and high yields, making it suitable for large-scale production. acs.org

Vapor-phase chlorination is another strategy that can be employed. A two-stage reaction process, where pyridine, chlorine, and an inert gas are passed through a hot spot (350-500 °C) followed by a lower temperature zone, has been shown to selectively produce 2-chloropyridine. google.com

Furthermore, direct C-H functionalization offers a modern approach to regioselective modification of pyridines. For instance, a regioselective 3,4-difunctionalization of 3-chloropyridines has been achieved via 3,4-pyridyne intermediates. nih.gov

| Substrate | Reagents | Key Feature | Product Example |

|---|---|---|---|

| Pyridine N-oxide | POCl₃, 2,6-lutidine, CH₂Cl₂ | High regioselectivity for the 2-position under mild conditions. acs.org | 2-Chloro-3,5-disubstituted pyridines. acs.org |

| Pyridine | Cl₂, Inert gas (vapor phase) | Selective chlorination at the 2-position in a two-stage reactor. google.com | 2-Chloropyridine. google.com |

| 3-Chloropyridine | n-BuLi, Arylmagnesium halides | Regioselective 3,4-difunctionalization via a pyridyne intermediate. nih.gov | 2,3,4-Trisubstituted pyridines. nih.gov |

Hydrochloride Salt Formation and Advanced Purification Techniques

The final stages in the preparation of this compound involve the formation of the salt and its subsequent purification to meet the required standards of purity.

The conversion of a free amine to its hydrochloride salt is a standard acid-base reaction. spectroscopyonline.comyoutube.com This is typically achieved by treating the amine with hydrochloric acid. spectroscopyonline.com The lone pair of electrons on the nitrogen atom of the amine reacts with a proton from the acid, forming a positively charged ammonium (B1175870) ion, which is then associated with the chloride anion. spectroscopyonline.com

Several methods can be employed for this salt formation:

Using HCl gas: Passing dry hydrogen chloride gas through a solution of the amine in an anhydrous organic solvent is a common method. researchgate.net

Using a solution of HCl: A solution of HCl in a dry solvent like ethanol (B145695) or dioxane can be added to the amine solution, often at reduced temperatures, to precipitate the hydrochloride salt. researchgate.net

Using aqueous HCl: While less common for obtaining a dry, pure salt directly, aqueous HCl can be used, followed by solvent extraction and precipitation with a non-polar solvent. sciencemadness.org The use of anhydrous reagents is generally preferred to avoid the introduction of water, which can affect the solubility and crystallization of the salt. sciencemadness.org

The formation of the hydrochloride salt often increases the compound's water solubility and crystallinity, which can be advantageous for purification and handling. spectroscopyonline.comyoutube.com

Purification of the crude this compound is essential to remove any unreacted starting materials, by-products, or other impurities.

Crystallization: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is crucial; an ideal solvent will dissolve the hydrochloride salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. For amine hydrochlorides, alcohols such as ethanol or isopropanol (B130326) are often used. researchgate.net Sometimes, the addition of a less polar co-solvent like diethyl ether can induce precipitation. researchgate.net The process can be optimized by controlling the cooling rate and seeding the solution to promote the growth of well-defined crystals. acs.org

Chromatographic Techniques: When crystallization is insufficient to achieve the desired purity, chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of pyridine derivatives. helixchrom.comdocumentsdelivered.com Mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, can provide excellent separation of hydrophilic pyridine compounds without the need for ion-pairing reagents. helixchrom.com

Counter-Current Chromatography (CCC): pH-zone-refining counter-current chromatography is another effective method for separating pyridine derivatives from synthetic mixtures with high purity. nih.gov This technique utilizes a two-phase solvent system and a pH gradient to achieve separation. nih.gov

Column Chromatography: For less polar impurities, washing the salt with organic solvents like ethyl acetate (B1210297) or hexane (B92381) can be effective. researchgate.net In some cases, a short silica (B1680970) or alumina (B75360) gel column can be used, where the salt remains on the stationary phase while non-polar impurities are eluted. researchgate.net

Chemical Reactivity and Transformation Pathways of 3,6 Dichloropyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two strongly electron-withdrawing chlorine atoms. This electronic setup makes the carbon atoms attached to the halogens susceptible to attack by nucleophiles, facilitating SNAr reactions. In this mechanism, a nucleophile attacks an electrophilic carbon atom of the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group restores the aromaticity of the ring, resulting in the substituted product.

Displacement of Halogen Atoms by Diverse Nucleophiles

The chlorine atoms at the 3- and 6-positions of the 2-aminopyridine (B139424) ring can be displaced by a wide range of nucleophiles. The regioselectivity and efficiency of these reactions are influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects exerted by the substituents on the pyridine ring.

3,6-Dichloropyridin-2-amine readily reacts with various secondary amines, such as morpholine (B109124), piperidine, and other substituted amines, to yield aminopyridine derivatives. These reactions typically proceed by selectively displacing one of the chlorine atoms. Generally, secondary amines are considered strong nucleophiles, and their reactions with activated heteroaryl chlorides can often be carried out under moderate conditions, sometimes with base catalysis to neutralize the liberated HCl. The choice of solvent and temperature can influence the reaction rate and selectivity.

| Nucleophile | Reagents & Conditions | Product Type |

| Secondary Amines (e.g., Morpholine, Piperidine) | Heat, optional base (e.g., K₂CO₃, Et₃N), solvent (e.g., EtOH, DMF) | 6-Amino-substituted-3-chloropyridin-2-amine |

| Substituted Anilines | Base (e.g., 2,6-lutidine), solvent (e.g., Acetonitrile) | 6-Anilino-3-chloropyridin-2-amine |

The chlorine atoms can also be substituted by oxygen and sulfur nucleophiles. Alkoxylation is achieved by reacting the dichloropyridine with an alcohol in the presence of a strong base, such as sodium hydroxide or sodium alkoxide, which generates the more potent alkoxide nucleophile. Similarly, thiolation reactions can be performed using thiols and a base to generate the corresponding thiolate, which then displaces a chlorine atom to form an alkylthio- or arylthio-substituted pyridine. These reactions are crucial for diversifying the functional groups attached to the pyridine core.

| Nucleophile Type | Reagents & Conditions | Product Type |

| Alkoxides (from Alcohols) | Alcohol (e.g., Methanol, Ethanol), Strong Base (e.g., NaOH, NaH) | 6-Alkoxy-3-chloropyridin-2-amine |

| Thiolates (from Thiols) | Thiol (e.g., Ethanethiol), Base (e.g., NaOH) | 6-Alkylthio-3-chloropyridin-2-amine |

In 3,6-Dichloropyridin-2-amine, the two chlorine atoms are not electronically equivalent. The pyridine nitrogen atom is strongly electron-withdrawing, primarily affecting the ortho (C2, C6) and para (C4) positions. The amino group at the C2 position is an electron-donating group, which can deactivate the adjacent C3 position towards nucleophilic attack through resonance.

Consequently, the C6 position is significantly more activated towards nucleophilic attack than the C3 position. The pyridine nitrogen exerts a strong -M (mesomeric) and -I (inductive) effect at the C6 position (ortho), stabilizing the negative charge in the Meisenheimer intermediate. The C3 position, being meta to the nitrogen, is less activated. Therefore, nucleophilic aromatic substitution reactions on 3,6-Dichloropyridin-2-amine are expected to occur preferentially at the C6 position. This regioselectivity allows for the controlled, stepwise functionalization of the pyridine ring.

Intermolecular and Intramolecular SNAr Cyclization Processes

The dual reactivity of the 2-amino group and the labile chlorine at the C6 position makes 3,6-Dichloropyridin-2-amine a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions.

Intermolecular Cyclization: This involves the reaction of the aminodichloropyridine with a bifunctional reagent. For instance, reaction with reagents like diethyl malonate can lead to the formation of pyridopyrimidine systems. In a classic reaction, 2-aminopyridines react with diethyl malonate at elevated temperatures, where the amino group acts as a nucleophile, followed by cyclization to form a new pyrimidine ring fused to the pyridine core.

Intramolecular Cyclization: If the amino group at C2 is first modified with a side chain containing a nucleophilic moiety, an intramolecular SNAr reaction can occur. For example, acylation of the 2-amino group with a reagent that also contains a terminal nucleophile (like a hydroxyl or amino group) can create a precursor that, upon activation (e.g., base-catalyzed deprotonation), cyclizes by displacing the C6-chloro group to form a fused ring system.

| Reaction Type | Bifunctional Reagent/Precursor | Product (Fused Ring System) |

| Intermolecular | Diethyl Malonate | Pyrido[1,2-a]pyrimidine derivative |

| Intermolecular | Ethyl Cyanoacetate | Substituted Pyrido[1,2-a]pyrimidine |

| Intramolecular | N-(2-hydroxyethyl)-3,6-dichloropyridin-2-amine | Fused Oxazine ring system |

Reactions Involving the Primary Amine Functional Group

The primary amino group at the 2-position of the pyridine ring exhibits typical reactivity for an aromatic amine, serving as a nucleophile and undergoing reactions such as acylation, alkylation, and diazotization.

Acylation: The amino group can be readily acylated using acylating agents like acyl chlorides or anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amide. nih.gov This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, it is possible under specific conditions. Reductive amination is a more controlled method for introducing alkyl groups.

Diazotization: As a primary aromatic amine, the 2-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures. The resulting diazonium salt is a versatile intermediate. It can be subsequently converted into a variety of functional groups through Sandmeyer-type reactions, including replacement by a chloro group (to give 2,3,6-trichloropyridine), a cyano group, or a hydroxyl group. chim.it

| Reaction Type | Reagent(s) | Product |

| Acylation | Acetic Anhydride, Pyridine | N-(3,6-Dichloropyridin-2-yl)acetamide |

| Acylation | Acetyl Chloride, Triethylamine | N-(3,6-Dichloropyridin-2-yl)acetamide |

| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | 3,6-Dichloropyridine-2-diazonium chloride |

| Sandmeyer (from diazonium salt) | CuCl / HCl | 2,3,6-Trichloropyridine |

Cross-Coupling Reactions at Halogenated Positions

The chlorine atoms at the C3 and C6 positions of the pyridine ring serve as handles for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgnih.gov In 3,6-Dichloropyridin-2-amine, either one or both chlorine atoms can be substituted with aryl or heteroaryl groups.

The general catalytic cycle involves three main steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The regioselectivity of the reaction can often be controlled by tuning the reaction conditions, such as the choice of catalyst, ligand, and base. For many dihalogenated N-heteroarenes, the C-X bond adjacent to the nitrogen atom is typically more reactive. nih.gov

Table 3: Example of Suzuki-Miyaura Cross-Coupling Reaction

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| 3,6-Dichloropyridin-2-amine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Chloro-6-phenylpyridin-2-amine |

| 3,6-Dichloropyridin-2-amine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 3-(4-Methoxyphenyl)-6-chloropyridin-2-amine |

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be employed to functionalize the chlorinated positions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. mdpi.comdb-thueringen.de This method allows for the introduction of alkynyl moieties at the C3 and/or C6 positions of the pyridine ring. rsc.org The reaction conditions, including the choice of palladium source, ligand, copper salt, and base, are crucial for achieving high yields and selectivity. researchgate.net

Heck Coupling: The Heck reaction forms a carbon-carbon bond between an alkene and an aryl halide. sigmaaldrich.com While less commonly reported for this specific substrate compared to Suzuki and Sonogashira couplings, it represents a potential pathway for introducing vinyl groups onto the pyridine core.

Table 4: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Functional Group Introduced |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl (-C≡C-R) |

| Heck | Alkene (CH₂=CHR) | Pd catalyst, Base | Vinyl (-CH=CHR) |

Ligand Design and Catalyst Optimization in Pyridine Cross-Coupling

The principles of ligand design and catalyst optimization are critical in directing the regioselectivity of cross-coupling reactions involving dihalogenated pyridines. In the case of 2,4-dibromopyridine, for instance, varying the ratio of the palladium catalyst to the phosphine ligand can switch the reaction outcome between the typical C2 and atypical C4 arylation. Specifically, the use of certain palladium-to-triphenylphosphine (Pd/PPh₃) ratios can favor the formation of higher-order palladium clusters or nanoparticles, which in turn influences the site-selectivity of Suzuki-Miyaura and Kumada-Corriu type cross-coupling reactions. acs.org

For the cross-coupling of 3-halo-2-aminopyridines, palladium precatalysts, particularly those derived from ligands like RuPhos and BrettPhos, have demonstrated high efficacy. nih.gov The choice of ligand is crucial; for example, in the coupling of morpholine with 3-bromo-2-aminopyridine, ligands such as RuPhos, SPhos, and BINAP have shown comparable high yields. nih.gov The optimization of reaction parameters extends to the choice of solvent and base, with combinations like THF and LiHMDS proving effective. nih.gov These findings underscore the importance of a tailored catalyst system, including the specific ligand and reaction conditions, to achieve desired outcomes in the synthesis of substituted aminopyridines. nih.gov

Advanced strategies in cross-coupling also involve "chemistry-on-the-complex" approaches, where reactions are performed on a pre-formed metal complex. This methodology allows for the modular assembly of complex molecular architectures, such as dyads and triads, using orthogonal Suzuki-Miyaura and Sonogashira cross-coupling reactions on a universal building block complex. db-thueringen.de This approach offers a streamlined alternative to classical routes that involve ligand modification prior to complexation. db-thueringen.de

Oxidation and Reduction Chemistry of the Pyridine Ring and Substituents

Information specifically pertaining to the selective reduction of the pyridine ring in 3,6-Dichloropyridin-2-amine is not extensively detailed in the provided search results. However, broader principles of pyridine chemistry suggest that the reactivity of the pyridine ring towards reduction is influenced by the nature and position of its substituents. The electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the amino group in 3,6-Dichloropyridin-2-amine would collectively influence the electron density of the pyridine ring, thereby affecting its susceptibility to reduction.

The oxidation of the nitrogen atom in pyridine rings to form N-oxides is a common transformation. Various oxidizing agents can be employed for this purpose, including hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA). thieme-connect.deasianpubs.orggoogle.com The synthesis of pyridine-N-oxides from pyridine compounds can be achieved with high purity and yield using m-CPBA in a solvent like dichloromethane (B109758). google.com This process is applicable to a wide range of pyridine derivatives. google.com

The formation of N-oxides significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. Pyridine N-oxides can then serve as versatile intermediates for the synthesis of substituted pyridines. nih.gov For example, they can react with isocyanides in a one-pot, two-step process to yield 2-aminopyridines. nih.gov

Structural Analysis and Spectroscopic Characterization in Academic Research

X-ray Crystallography for Solid-State Structural Elucidation

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

While specific crystallographic data for 3,6-Dichloropyridin-2-amine hydrochloride is not publicly available, the analysis of closely related structures, such as other dichlorinated aminopyridines and chloropyridinamines, provides significant insight into the expected intermolecular interactions. These interactions are crucial as they dictate the crystal packing, solubility, and melting point of the solid material.

Hydrogen Bonding: The primary and most significant intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The protonated amine group (-NH3+) is a strong hydrogen bond donor, while the pyridine (B92270) ring nitrogen and the chloride counter-ion are strong hydrogen bond acceptors. It is anticipated that a network of N-H···N and N-H···Cl hydrogen bonds would form, creating robust supramolecular assemblies. For instance, in the crystal structure of a related compound, 3-Chloropyridin-2-amine, the amine groups form intermolecular N—H···N hydrogen bonds with the pyridine nitrogen atom of an adjacent molecule, resulting in centrosymmetric cyclic dimers nih.gov.

A summary of typical intermolecular interactions observed in analogous aminopyridine crystal structures is presented below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound |

| Hydrogen Bonding | N-H (Amine) | N (Pyridine) | ~2.9 - 3.2 | 3-Chloropyridin-2-amine nih.gov |

| Hydrogen Bonding | N-H (Amine) | Cl⁻ (Ion) | ~3.0 - 3.3 | 2-amino-3,5-dichloropyridinium chloride nih.gov |

| Halogen Interaction | Cl | Cl | ~3.2 - 3.5 | 3-Chloropyridin-2-amine nih.gov |

| π–π Stacking | Pyridine Ring | Pyridine Ring | ~3.5 - 3.9 | 4-Amino-3,5-dichloropyridine nih.gov |

This interactive table is based on data from structurally related compounds to illustrate the likely interactions in this compound.

Crystallographic Databases and Data Interpretation

Crystallographic databases are essential repositories for the storage and retrieval of crystal structure data. The most comprehensive database for organic and metal-organic compounds is the Cambridge Structural Database (CSD), which contains over 1.3 million entries cam.ac.uk. When a crystal structure of a compound like this compound is determined via single-crystal X-ray diffraction, the resulting data, including atomic coordinates, unit cell dimensions, and bond lengths/angles, is typically deposited in the CSD.

Interpretation of this data allows researchers to:

Confirm Connectivity: Unambiguously verify the chemical structure and rule out isomers.

Analyze Conformation: Determine the preferred spatial orientation of the molecule.

Quantify Intermolecular Interactions: Measure the precise distances and angles of hydrogen bonds, halogen bonds, and other non-covalent interactions, as detailed in the previous section.

Determine Crystal Packing: Visualize how individual molecules are arranged in the three-dimensional lattice.

For example, the entry for a related compound, 4-Amino-3,5-dichloropyridine, in the CSD (CCDC reference: 2403603) provides detailed information on its monoclinic crystal system and the specific symmetry operations that describe the arrangement of molecules in the crystal iucr.org. This level of detail is fundamental for fields like solid-state chemistry and materials science.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of a compound from impurities, unreacted starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of pharmaceutical intermediates and active ingredients due to its high resolution, sensitivity, and reproducibility uobasrah.edu.iq. A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of polar, ionizable compounds like this compound.

A hypothetical, yet representative, HPLC method for quantitative analysis would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase. The mobile phase would likely be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol cmes.orgnih.gov. The buffer's pH is critical for ensuring consistent retention and peak shape of the ionizable amine. Detection is commonly performed using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance.

Below is a table outlining typical parameters for an HPLC method suitable for analyzing dichlorinated aminopyridine compounds.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4-7) | Eluent system; buffer controls ionization. nih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures, gradient for complex samples. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. nih.gov |

| Column Temp. | 25-35 °C | Ensures reproducible retention times. cmes.org |

| Detection | UV at ~230-280 nm | Wavelength for detecting the aromatic pyridine ring. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. cmes.org |

This interactive table presents a typical HPLC method; specific conditions would require experimental optimization for this compound.

This method allows for the determination of purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the exact amount of the compound in a sample uobasrah.edu.iq.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used primarily for qualitative monitoring of chemical reactions and for screening optimal conditions for larger-scale separations. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing) and developed in a chamber containing a suitable solvent system (eluent).

For a compound like this compound, a common eluent would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol or triethylamine) to achieve proper migration on the polar silica gel plate. The separated spots are visualized under UV light or by staining. By comparing the spot of the product to those of the starting materials, a chemist can quickly assess the progress of a reaction.

Preparative Chromatography for Compound Isolation

When a pure sample of this compound is required for research or further synthesis, preparative chromatography is employed for its isolation. This technique operates on the same principles as analytical chromatography but on a much larger scale to handle greater quantities of material.

Column Chromatography: The most common method for preparative isolation in a research setting is column chromatography column-chromatography.comnih.gov. A glass column is packed with a stationary phase, most commonly silica gel. The crude mixture containing this compound is loaded onto the top of the column and eluted with a solvent system, often determined by prior TLC screening. For aminopyridines, a mixture of ethyl acetate (B1210297) and petroleum ether or dichloromethane (B109758) and methanol is often effective nih.govnih.gov. The different components of the mixture travel through the column at different rates, allowing them to be collected as separate fractions.

Preparative HPLC: For higher purity requirements or for separating challenging mixtures, preparative HPLC is the method of choice. It uses the same principles as analytical HPLC but with larger columns and higher flow rates to accommodate sample sizes from milligrams to grams. This method offers superior resolution compared to standard column chromatography, yielding highly pure fractions of the target compound.

Theoretical and Computational Investigations of 3,6 Dichloropyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods, such as Density Functional Theory (DFT) and Ab Initio calculations, provide insights into molecular geometry, orbital energies, and electron distribution.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory is a widely used computational method for investigating the electronic properties of molecules. It is instrumental in optimizing molecular geometry to its lowest energy state and analyzing various electronic characteristics. However, no specific DFT studies for 3,6-Dichloropyridin-2-amine or its hydrochloride salt have been found in the reviewed literature. Consequently, data for the following subsections are unavailable.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's stability. Without dedicated DFT studies, the HOMO-LUMO energies and their distribution for 3,6-Dichloropyridin-2-amine hydrochloride remain uncharacterized in the public domain.

Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on a molecule's surface, highlighting electrophilic and nucleophilic sites. This analysis is vital for understanding intermolecular interactions. No published EPS analysis for this compound could be located.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation of experimental spectra. There are no available published computational predictions for the NMR, IR, or UV-Vis spectra of this compound.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics simulations are used to study the movement and conformational changes of molecules over time. This provides insight into their dynamic behavior and interactions with their environment. While MD simulations have been conducted on various substituted pyridine (B92270) derivatives to understand their behavior in biological systems, no specific studies focusing on the conformational and dynamic properties of this compound were identified.

Computational Studies of Structure-Reactivity Relationships

Computational chemistry provides powerful tools to investigate the relationship between the molecular structure of 3,6-Dichloropyridin-2-amine and its chemical reactivity. Through the application of quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, it is possible to model and predict the behavior of this molecule in chemical reactions with a high degree of accuracy. These theoretical investigations offer insights that are often difficult to obtain through experimental means alone.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry in understanding the reactivity of 3,6-Dichloropyridin-2-amine is the prediction of reaction pathways and the characterization of transition states. By mapping the potential energy surface of a reaction, chemists can identify the most likely routes through which a reaction will proceed. This involves locating the stable intermediates and the high-energy transition states that connect them.

For a molecule like 3,6-Dichloropyridin-2-amine, computational studies can elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution (SNAr). Theoretical calculations can determine the activation energies for the substitution of each of the two chlorine atoms, thereby predicting which position is more susceptible to nucleophilic attack. The geometry of the transition states for these reactions can be optimized, providing a detailed picture of the bond-making and bond-breaking processes. Sophisticated quantum mechanics methods are instrumental in studying the transition state structures for different chemical systems. nih.govnih.govresearchgate.net

Furthermore, the influence of the amino group on the reactivity of the pyridine ring can be quantitatively assessed. Computational models can predict how protonation of the amino group or the ring nitrogen affects the activation barriers of subsequent reactions. The calculation of vibrational frequencies at the transition state geometry is a key step in confirming that the located structure is indeed a true transition state (characterized by a single imaginary frequency) and in calculating the zero-point vibrational energy corrections to the activation energy.

Rationalization of Regio- and Chemoselectivity in Chemical Transformations

The presence of multiple reactive sites on 3,6-Dichloropyridin-2-amine—the two chlorine atoms, the amino group, and the ring nitrogen—raises questions of regio- and chemoselectivity in its chemical transformations. Computational studies are invaluable in rationalizing and predicting the outcomes of reactions where multiple products are possible.

By calculating the distribution of electron density and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. For instance, the LUMO map would indicate the most electrophilic sites, which are likely targets for nucleophiles. The relative energies of the intermediates formed by attack at different positions can be calculated to predict the regioselectivity of a reaction.

In the context of SNAr reactions, computational models can explain why a particular nucleophile might preferentially attack one chlorine atom over the other. This selectivity can be influenced by a combination of electronic and steric factors, all of which can be modeled computationally. For example, the presence of the amino group at position 2 is expected to influence the electronic properties of the adjacent chlorine at position 3 and the more distant chlorine at position 6 differently.

The following table illustrates the type of data that can be generated from computational studies to rationalize selectivity. The values are hypothetical and serve to demonstrate the concepts.

| Reactive Site | Calculated Partial Charge (e) | LUMO Coefficient | Steric Hindrance (Arbitrary Units) | Predicted Reactivity towards Nucleophiles |

| C-3 (with Cl) | +0.25 | 0.45 | 1.2 | Moderate |

| C-6 (with Cl) | +0.35 | 0.60 | 1.0 | High |

These computational approaches allow for a detailed understanding of the factors governing the reactivity of 3,6-Dichloropyridin-2-amine, enabling the rational design of synthetic routes to desired products.

Tautomerism Studies of Aminopyridine Systems

The phenomenon of tautomerism is particularly relevant to aminopyridine systems. 3,6-Dichloropyridin-2-amine can exist in different tautomeric forms, primarily the amino and imino forms. Computational studies have been extensively used to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.govnih.govresearchgate.net

The equilibrium between the amino and imino tautomers is a critical factor in determining the molecule's chemical and biological properties. Density Functional Theory (DFT) methods, such as B3LYP, with various basis sets (e.g., 6-311++G(d,p)), are commonly employed to optimize the geometries of the different tautomers and calculate their relative energies. nih.govnih.govresearchgate.netscispace.com

For the parent 2-aminopyridine (B139424) system, computational studies have shown that the amino form is generally more stable than the imino form. nih.govscispace.com The relative stability is influenced by factors such as aromaticity, which is greater in the amino form, and intramolecular hydrogen bonding. The transition state for the proton transfer between the exocyclic nitrogen and the ring nitrogen can also be located and its energy calculated, providing the activation energy for the tautomerization process. nih.govnih.govresearchgate.netscispace.com

A study on 2-amino-4-methylpyridine, a related compound, found the canonical amino structure to be the most stable tautomer by a significant margin. nih.govscispace.com The barrier to the hydrogen proton transfer transition state was calculated to be 44.81 kcal/mol. nih.govscispace.com The activation energy for pyramidal inversion at the amino nitrogen was found to be much lower, at 0.41 kcal/mol. nih.govscispace.com

The following table summarizes typical relative energies for the tautomers of a generic 2-aminopyridine system, as determined by computational methods.

| Tautomer | Description | Relative Energy (kcal/mol) |

| Tautomer 1 | Amino form | 0.00 (most stable) |

| Tautomer 2 | Imino form (trans) | 13.60 |

| Tautomer 3 | Imino form (cis) | 16.36 |

These computational investigations into the tautomerism of aminopyridine systems provide a fundamental understanding of the structural and energetic landscape of molecules like 3,6-Dichloropyridin-2-amine, which is essential for predicting their behavior in different chemical environments.

Role As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Polyfunctionalized Pyridine-Based Chemical Entities

The strategic placement of reactive groups makes 3,6-Dichloropyridin-2-amine a valuable starting point for creating highly decorated pyridine (B92270) scaffolds. The amino group and the two chloro-substituents can be selectively manipulated to introduce a variety of functional groups, leading to polyfunctionalized pyridine derivatives that are important in medicinal chemistry and materials science.

Synthesis of Novel Chlorinated Pyridine Scaffolds

The 3,6-Dichloropyridin-2-amine core is a foundational scaffold for producing other substituted pyridines. nih.gov The existing chlorine and amine groups direct further substitutions and can be modified to create a diverse range of chlorinated pyridine derivatives. For instance, the electron-donating amino group can facilitate electrophilic aromatic substitution, such as nitration, on the pyridine ring, introducing additional functional handles. researchgate.net

Furthermore, the chlorine atoms at the 3- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr). This allows for their replacement with other functional groups. For example, similar dichloropyridines undergo reactions where chlorine is displaced by fluorine using reagents like cesium fluoride (B91410), a common method for preparing fluorinated pyridines. researchgate.netgoogleapis.com The reactivity of these positions allows for the generation of a library of novel pyridine scaffolds with tailored electronic and steric properties.

Below is a table summarizing potential transformations for creating novel chlorinated pyridine scaffolds from this intermediate.

| Reaction Type | Reagents | Potential Product |

| Nitration | Conc. H₂SO₄, KNO₃ | 4-Amino-2,6-dichloro-3-nitropyridine derivatives researchgate.net |

| Fluorination | Cesium Fluoride (CsF) | 2-Amino-3-chloro-6-fluoropyridine derivatives researchgate.net |

| Nucleophilic Substitution (SNAr) | Alkoxides, Thiolates, Amines | 2-Amino-3-chloro-6-alkoxy/thio/amino-pyridines |

| Deaminative Chlorination | Pyrylium reagent, Chloride source | 2,3,6-Trichloropyridine nih.gov |

This interactive table showcases synthetic possibilities based on established pyridine chemistry.

Building Blocks for Oligo-α-pyridylamines and Related Ligands

The 2-aminopyridine (B139424) motif is a well-established ligand fragment in coordination chemistry. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelate, forming stable complexes with various metal ions. mdpi.com 3,6-Dichloropyridin-2-amine serves as a foundational unit for constructing more complex ligands like oligo-α-pyridylamines.

While direct synthesis of oligo-α-pyridylamines from this specific compound is not extensively documented, the synthetic logic is clear. The chlorine atoms provide handles for coupling reactions, such as palladium-catalyzed cross-coupling, to link multiple aminopyridine units together. The amino group can also be functionalized or used as a coordination site. This modular approach allows for the systematic construction of ligands with tailored coordination geometries and electronic properties for applications in catalysis and materials science.

Application in Heterocyclic Framework Construction

The reactivity of 3,6-Dichloropyridin-2-amine hydrochloride enables its use in cyclization reactions to form fused ring systems and in coupling reactions to create hybrid molecules containing multiple distinct heterocyclic cores.

Incorporation into Fused Polycyclic Systems

The 2-aminopyridine structure is a common precursor for the synthesis of fused bicyclic heterocycles, such as imidazo[1,2-a]pyridines. researchgate.net The synthesis typically involves the reaction of the endocyclic pyridine nitrogen and the exocyclic amine with a bifunctional electrophile. In the case of 3,6-Dichloropyridin-2-amine, the amino group can act as a nucleophile to initiate a sequence of reactions leading to ring fusion.

For example, a common strategy involves the condensation of a 2-aminopyridine with an α-haloketone. This can be extended to create more complex polycyclic systems. Methodologies like cobalt-catalyzed [2+2+2] cycloadditions have been employed to generate tricyclic fused aminopyridines, demonstrating the utility of the aminopyridine core in constructing elaborate molecular architectures. nih.gov Similarly, the amino group can participate in multicomponent reactions to build fused systems like pyrimido[4,5-b]quinolines. nih.gov The chlorine atoms on the starting material remain on the final fused product, offering further sites for modification.

Design and Synthesis of Novel Heterocyclic Hybrids for Chemical Research

Molecular hybridization, the strategy of combining two or more different heterocyclic scaffolds into a single molecule, is a powerful tool in drug discovery. mdpi.commdpi.com 3,6-Dichloropyridin-2-amine is an ideal starting material for creating such hybrids. The chlorine atoms can be readily functionalized through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, to attach other heterocyclic rings. mdpi.com

For instance, a palladium-catalyzed reaction could couple the pyridine core at the 6-position to a boronic acid derivative of another heterocycle (e.g., pyrazole, thiophene). Subsequently, the amino group could be used in a condensation reaction to build a third heterocyclic system, such as a pyrimidine or pyran. nih.gov This sequential and controlled functionalization allows for the rational design and synthesis of novel hybrid molecules with potential applications in chemical biology and materials science.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Compound

Diversity-Oriented Synthesis (DOS) is an approach that aims to generate structurally diverse small molecules from a common starting material in a few steps. nih.gov The multiple, orthogonally reactive sites on 3,6-Dichloropyridin-2-amine make it an excellent scaffold for DOS campaigns. nih.gov The core principle of DOS involves build/couple/pair phases to rapidly increase molecular complexity and diversity. nih.gov

Starting with the 3,6-Dichloropyridin-2-amine scaffold, a library of compounds can be generated through various synthetic pathways:

Path A (Amino Group Functionalization): The amino group can be acylated, alkylated, or used in condensation reactions with a diverse set of reagents to build complexity.

Path B (C-6 Chlorine Substitution): The more reactive chlorine at the 6-position can be substituted via SNAr with various nucleophiles (alcohols, thiols, amines).

Path C (C-3 Chlorine Substitution): The less reactive chlorine at the 3-position can be substituted under different conditions or via metal-catalyzed cross-coupling reactions.

By combining these pathways, a large and diverse library of molecules can be synthesized from a single, readily available intermediate. This strategy is highly valuable in the search for new biologically active compounds, as it allows for the exploration of a broad chemical space. researchgate.net

The following table outlines a hypothetical DOS scheme using 3,6-Dichloropyridin-2-amine.

| Phase | Step | Reagents/Reaction | Outcome |

| Build | 1 | Acylation of NH₂ group with various acid chlorides (R¹-COCl) | Library of N-acylated pyridines |

| Couple | 2 | SNAr at C-6 with a library of nucleophiles (Nu¹-H) | Introduction of diversity at the 6-position |

| Pair | 3 | Suzuki coupling at C-3 with various boronic acids (R²-B(OH)₂) | Introduction of diversity at the 3-position |

This interactive table illustrates a possible sequence for generating a diverse chemical library.

Future Directions and Emerging Research Avenues for 3,6 Dichloropyridin 2 Amine Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is undergoing a significant transformation, driven by the need for more environmentally friendly and efficient processes.

Green Chemistry Approaches to Synthesis

Traditional synthetic routes often rely on harsh reaction conditions and hazardous reagents. The principles of green chemistry are now guiding the development of new methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. For instance, the use of greener solvents and catalysts is being explored to improve the environmental footprint of 2-aminopyridine (B139424) synthesis. One-pot, three-component cascade strategies are also being developed to efficiently assemble complex 2-aminopyridine scaffolds from readily accessible starting materials, offering a more sustainable alternative to multi-step syntheses. researchgate.net

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of microreactor technology to the synthesis of pyridin-2-amine derivatives has demonstrated the potential for highly efficient and automated processes. For example, the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines has been achieved, showcasing the power of this technique to streamline the production of complex heterocyclic compounds. nih.gov This approach allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purities. nih.gov

Exploration of Unprecedented Reactivity Modes for Pyridin-2-amines

The unique electronic properties of the pyridin-2-amine scaffold, with its combination of an electron-donating amino group and electron-withdrawing chloro substituents, offer opportunities for exploring novel chemical transformations. Future research will likely focus on uncovering new reactivity patterns that can be exploited for the synthesis of novel molecular architectures. This includes the development of new catalytic systems that can selectively activate specific C-H or N-H bonds, as well as the investigation of photochemical and electrochemical methods to access new reaction pathways.

Advanced Computational Modeling for Mechanism Discovery and Prediction in Pyridine Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. ucl.ac.uk Density Functional Theory (DFT) and other quantum chemical methods can provide detailed insights into reaction mechanisms, transition state geometries, and activation energies. researchgate.net By modeling the reaction of pyridine derivatives with various reagents, researchers can gain a deeper understanding of the factors that govern selectivity and reactivity. researchgate.netoberlin.edu For example, computational studies have been used to elucidate the mechanism of pyridine oxidation and the reaction of pyridine radicals with molecular oxygen. ucl.ac.ukfiu.edu These theoretical investigations can guide the design of new experiments and accelerate the discovery of novel reactions. chemrxiv.org

| Computational Method | Application in Pyridine Chemistry | Reference |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. | researchgate.net |

| Transition State Theory (TST) | Calculation of reaction rate constants. | oberlin.edu |

| Reactive Force Field Molecular Dynamics (ReaxFF MD) | Simulation of complex chemical reaction processes at the molecular level. | ucl.ac.uk |

Integration with Machine Learning and Artificial Intelligence in Synthetic Design

Design of High-Performance Materials and Functional Molecules through Pyridine Scaffolding

The rigid and planar structure of the pyridine ring, combined with its ability to participate in hydrogen bonding and metal coordination, makes it an attractive building block for the design of advanced materials. nih.govnih.govrsc.org Pyridine-based scaffolds are being incorporated into a wide range of functional molecules and materials, including polymers, catalysts, and electronic devices. nih.gov For example, machine learning-assisted material discovery has been used to design pyridine-based polymers for the efficient removal of pollutants. nih.gov Future research in this area will focus on the rational design of pyridine-containing materials with tailored optical, electronic, and mechanical properties.

| Application Area | Role of Pyridine Scaffold | Reference |

| Drug Discovery | Core component of numerous therapeutic agents. | nih.govrsc.org |

| Materials Science | Building block for polymers and functional materials. | nih.gov |

| Catalysis | Ligands for transition metal catalysts. | nih.gov |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,6-Dichloropyridin-2-amine hydrochloride to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key variables include:

- Temperature : Maintain reflux conditions (e.g., 80–100°C) to ensure complete reaction without decomposition.

- pH : Adjust to neutral or slightly acidic conditions to stabilize intermediates (e.g., imine formation in related pyridine derivatives) .

- Reaction Time : Monitor via TLC or HPLC to avoid over-chlorination or side reactions.

Purification techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) are critical for isolating high-purity product .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and amine hydrochloride signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 197.98 for C₅H₄Cl₂N₂·HCl) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., intermolecular N–H⋯Cl associations in related chloropyridinamine structures) .

Q. What are the key chemical reactions involving this compound in drug discovery workflows?

- Methodological Answer : The compound’s amine and pyridine moieties enable:

- Nucleophilic Substitution : React with alkyl halides or sulfonating agents to introduce pharmacophores (e.g., methylsulfonyl groups at the 2-position) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to modify the pyridine ring (Pd catalysis, DMF/water solvent system) .

- Salt Formation : Adjust counterions (e.g., replacing HCl with trifluoroacetate) to enhance solubility for biological assays .

Advanced Research Questions

Q. How do crystal structure insights inform the reactivity and stability of this compound?

- Methodological Answer : X-ray diffraction studies reveal:

- Hydrogen-Bonded Dimers : Centrosymmetric N–H⋯Cl interactions stabilize the solid-state structure, impacting solubility and melting point .

- Halogen Interactions : Short Cl⋯Cl contacts (~3.3 Å) may influence packing density and thermal stability .

- Implications : These features guide solvent selection (polar aprotic solvents disrupt H-bonding) and storage conditions (desiccated, inert atmosphere) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols with controlled variables (e.g., stoichiometry of Cl⁻ sources, inert gas purging).

- Advanced Analytics : Use quantitative ¹H NMR or LC-MS to trace impurities (e.g., unreacted starting materials or over-chlorinated byproducts) .

- Case Study : Discrepancies in yields (40–75%) may arise from differences in workup methods (e.g., aqueous vs. organic extraction) .

Q. What computational approaches predict the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the 6-Cl position shows higher electron deficiency, favoring nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMSO enhances chloride ion dissociation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.